(3-Ethylphenyl)methanesulfonyl chloride
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Overview
Description
(3-Ethylphenyl)methanesulfonyl chloride is an organosulfur compound with the chemical formula C9H11ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 3-ethylphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Ethylphenyl)methanesulfonyl chloride can be synthesized through the reaction of (3-ethylphenyl)methanesulfonic acid with thionyl chloride. The reaction typically involves heating the acid with thionyl chloride under reflux conditions, leading to the formation of the sulfonyl chloride and the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Ethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: It can be reduced to (3-ethylphenyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to (3-ethylphenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide
Major Products Formed:
Sulfonamides: Formed from reaction with amines
Sulfonates: Formed from reaction with alcohols
Sulfonothioates: Formed from reaction with thiols
(3-Ethylphenyl)methanesulfonic acid: Formed from reduction or oxidation reactions
Scientific Research Applications
(3-Ethylphenyl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other sulfonyl derivatives.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of (3-ethylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methanesulfonyl chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the 3-ethylphenyl group.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness: (3-Ethylphenyl)methanesulfonyl chloride is unique due to the presence of the 3-ethylphenyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent for specific synthetic applications where the 3-ethylphenyl group provides desired properties.
Properties
Molecular Formula |
C9H11ClO2S |
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Molecular Weight |
218.70 g/mol |
IUPAC Name |
(3-ethylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S/c1-2-8-4-3-5-9(6-8)7-13(10,11)12/h3-6H,2,7H2,1H3 |
InChI Key |
WXXYTEVCBNDTLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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